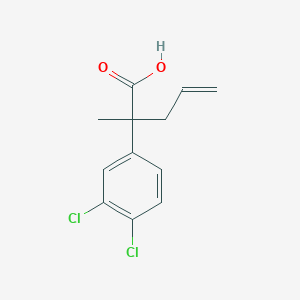

2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylpentenoic acid structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable alkene under specific conditions. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions, and the process is optimized to minimize by-products and waste .

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Amino or thiol derivatives.

Aplicaciones Científicas De Investigación

2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The compound may also undergo metabolic transformations, producing active metabolites that exert their effects .

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dichlorophenylacetic acid: Similar in structure but lacks the pentenoic acid moiety.

3,4-Dichloromethylphenidate: A stimulant with a dichlorophenyl group but different pharmacological properties.

Uniqueness

2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a dichlorophenyl group with a pentenoic acid moiety makes it a versatile compound for various applications in research and industry.

Actividad Biológica

Overview

2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid, also known as (S)-2-(3,4-dichlorophenyl)pent-4-enoic acid, is an organic compound that has garnered attention for its potential biological activities. This compound features a dichlorophenyl group attached to a pent-4-enoic acid backbone, which contributes to its unique properties and biological interactions.

- Molecular Formula : C12H12Cl2O2

- Molecular Weight : 275.13 g/mol

- CAS Number : 147643-57-0

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of various derivatives that may exhibit distinct biological activities.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound's ability to modulate these targets can influence several physiological processes, including inflammation and cell proliferation.

Biological Activities

Research indicates that this compound possesses several potential biological activities:

- Antiviral Activity : Preliminary studies suggest that it may inhibit the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication. The specificity of Mpro as a target enhances the potential therapeutic applications of this compound in treating viral infections .

- Anti-inflammatory Properties : The compound has been explored for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

- Anticancer Potential : Investigations into the anticancer properties of this compound have shown promise in preclinical models. The compound may induce apoptosis in cancer cells or inhibit their proliferation through various mechanisms .

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study evaluated the inhibitory potential of various compounds against the main protease of SARS-CoV-2. The results indicated that this compound exhibited significant inhibitory effects with an IC50 value indicating effective antiviral activity. This positions the compound as a candidate for further development as an antiviral agent .

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that the compound could significantly reduce pro-inflammatory cytokine levels in activated macrophages. This suggests a mechanism through which it may exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Case Study 3: Anticancer Activity

Research involving various cancer cell lines showed that treatment with this compound led to reduced cell viability and increased apoptosis rates. The compound was found to activate caspase pathways, indicating its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| (S)-2-(3,4-dichlorophenyl)butanoic acid | Similar dichlorophenyl group | Moderate anti-inflammatory | Shorter carbon chain |

| (S)-2-(3,4-dichlorophenyl)propanoic acid | Similar structure | Limited anticancer activity | Propanoic backbone |

| 3,4-Dichlorophenylacetic acid | Related structure | Analgesic properties | Different functional group |

The unique structural features of this compound contribute to its distinct biological activities compared to similar compounds. Its specific interactions with molecular targets make it a valuable subject for ongoing research in medicinal chemistry and pharmacology.

Propiedades

Fórmula molecular |

C12H12Cl2O2 |

|---|---|

Peso molecular |

259.12 g/mol |

Nombre IUPAC |

2-(3,4-dichlorophenyl)-2-methylpent-4-enoic acid |

InChI |

InChI=1S/C12H12Cl2O2/c1-3-6-12(2,11(15)16)8-4-5-9(13)10(14)7-8/h3-5,7H,1,6H2,2H3,(H,15,16) |

Clave InChI |

SIROQCZRCVETCM-UHFFFAOYSA-N |

SMILES canónico |

CC(CC=C)(C1=CC(=C(C=C1)Cl)Cl)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.